molecular formula C8H9IN2O2 B11840143 Ethyl 4-amino-5-iodonicotinate

Ethyl 4-amino-5-iodonicotinate

Cat. No.: B11840143
M. Wt: 292.07 g/mol
InChI Key: ORZXAGUKVPSLQG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-iodonicotinate is an organic compound with the molecular formula C8H8IN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 4-position, and an iodine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-iodonicotinate typically involves the iodination of ethyl 4-amino-nicotinate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:

    Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).

    Iodination: Adding potassium iodide (KI) to the diazonium salt solution.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for higher yields and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve safety.

    Purification steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-iodonicotinate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.

    Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Suzuki-Miyaura coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution products: Such as biaryl compounds from Suzuki-Miyaura coupling.

    Oxidation products: Such as nitro derivatives.

    Reduction products: Such as primary amines.

Scientific Research Applications

Ethyl 4-amino-5-iodonicotinate has several applications in scientific research:

    Medicinal chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic synthesis: Serves as an intermediate in the preparation of more complex molecules.

    Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-6-chloro-5-iodonicotinate: Similar structure but with a chlorine atom at the 6-position.

    Ethyl 4-amino-3-iodonicotinate: Similar structure but with the iodine atom at the 3-position.

    Ethyl 4-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

Ethyl 4-amino-5-iodonicotinate is unique due to the presence of the iodine atom at the 5-position, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its analogs with different halogens or substitution patterns.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

ethyl 4-amino-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ORZXAGUKVPSLQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)I

Origin of Product

United States

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